REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)[CH3:2].II.[F:11]F.C(=O)(O)[O-].[Na+]>S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>[F:11][C:5]1[CH:4]=[C:3]([CH2:1][CH3:2])[CH:8]=[CH:7][N:6]=1 |f:3.4,5.6.7|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=NC=C1
|
Name
|
|
Quantity
|
30.5 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
CF2ClCFCl2
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
lime
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
fluorine
|
Quantity
|
165 mmol
|
Type
|
reactant
|
Smiles
|
FF
|
Name
|
mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
PTFE
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
fluorine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FF
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a drying tube
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The organic extracts were dried
|
Type
|
CUSTOM
|
Details
|
evaporated to a yellow oil (9.54 g) which
|
Type
|
DISSOLUTION
|
Details
|
The oil redissolved in dichloromethane
|
Type
|
WASH
|
Details
|
washed with 2N HCI solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to a clear oil
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=NC=CC(=C1)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |